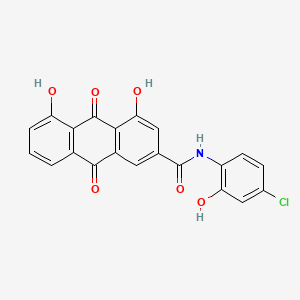
iPAF1C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iPAF1C is a first-in-class, small-molecule inhibitor of the polymerase-associated factor 1 complex (PAF1C). This compound disrupts PAF1 chromatin occupancy and induces the global release of promoter-proximal paused RNA polymerase II into gene bodies . It has shown potential in enhancing the activity of diverse HIV-1 latency reversal agents .
準備方法
The preparation of iPAF1C involves a molecular docking-based compound screen in silico and global sequencing-based candidate evaluation in vivo . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C27H26BrFN4O and a molecular weight of 521.42 .
化学反応の分析
iPAF1C undergoes various chemical reactions, primarily focusing on its interaction with the polymerase-associated factor 1 complex. The compound binds specifically to CTR9 and disrupts the PAF1-CTR9 interaction . This disruption enhances HIV-1 latency reversal by inducing the global release of promoter-proximal paused RNA polymerase II into gene bodies . The major products formed from these reactions are not explicitly detailed in the available literature.
科学的研究の応用
iPAF1C has significant scientific research applications, particularly in the field of HIV-1 latency reversal. It enhances the activity of diverse HIV-1 latency reversal agents both in cell line latency models and in primary cells from persons living with HIV-1 . The compound’s ability to disrupt PAF1 chromatin occupancy and induce the global release of promoter-proximal paused RNA polymerase II makes it a valuable tool in studying gene expression regulation and viral latency .
作用機序
The mechanism of action of iPAF1C involves its specific binding to CTR9, a component of the polymerase-associated factor 1 complex . This binding disrupts the PAF1-CTR9 interaction, leading to the release of promoter-proximal paused RNA polymerase II into gene bodies . This process mimics acute PAF1 subunit depletion and impairs RNA polymerase II pausing at heat shock-down-regulated genes . The molecular targets and pathways involved include the polymerase-associated factor 1 complex and RNA polymerase II .
類似化合物との比較
iPAF1C is unique in its specific inhibition of the polymerase-associated factor 1 complex. Similar compounds include other small-molecule inhibitors that target transcriptional regulators, but this compound stands out due to its first-in-class status and its specific mechanism of action . Other compounds that may have similar applications include inhibitors of other transcriptional regulators, but none have been shown to have the same specific effects on the polymerase-associated factor 1 complex .
特性
分子式 |
C27H26BrFN4O |
|---|---|
分子量 |
521.4 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34) |
InChIキー |
ZQBFGPMVFJLIPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


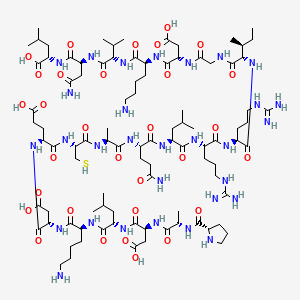
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
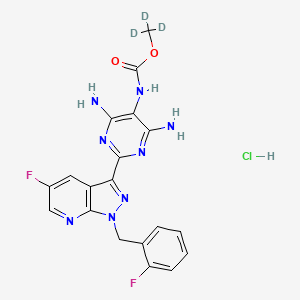
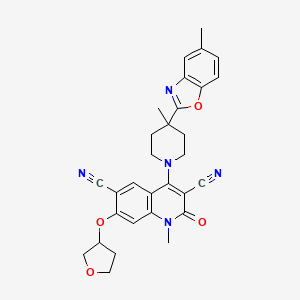
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)
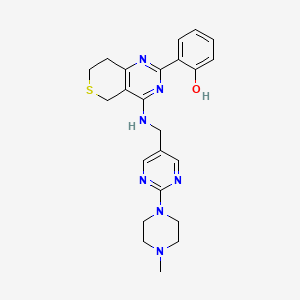
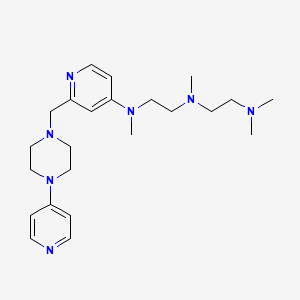
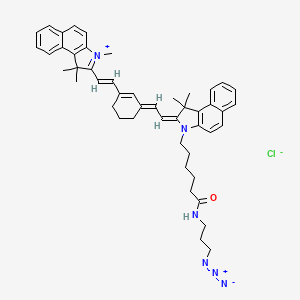
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
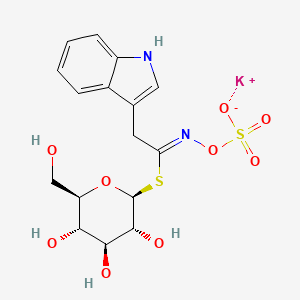
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
